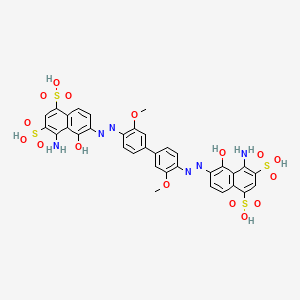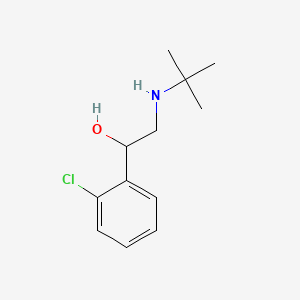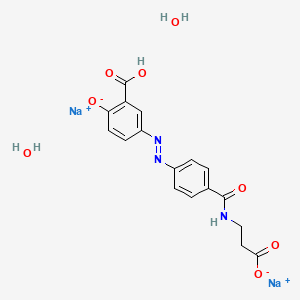
Direct Blue 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chicago Sky Blue 6B is synthesized through a series of chemical reactions involving aromatic amines and sulfonic acids. The process typically involves the diazotization of aromatic amines followed by coupling with naphthol derivatives. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bonds that give the dye its characteristic color .
Industrial Production Methods
In industrial settings, the production of Chicago Sky Blue 6B involves large-scale chemical synthesis using automated reactors. The process includes the precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is purified through filtration and crystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Chicago Sky Blue 6B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of aromatic amines.
Substitution: The dye can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various aromatic amines, sulfonic acids, and substituted aromatic compounds .
Scientific Research Applications
Chicago Sky Blue 6B has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Industry: Utilized in textile dyeing and as a colorant in various products.
Mechanism of Action
The mechanism of action of Chicago Sky Blue 6B involves its interaction with specific molecular targets:
Inhibition of CaMKII Signaling: This improves cardiomyocyte contractility and promotes heart repair.
Inhibition of Neutrophil and Macrophage Activation: This reduces the acute inflammatory response, contributing to reduced scarring.
Inhibition of L-Glutamate Uptake: The compound acts as a potent inhibitor of L-glutamate uptake into synaptic vesicles, affecting neurotransmission.
Comparison with Similar Compounds
Chicago Sky Blue 6B is unique compared to other similar compounds due to its specific applications and properties:
Direct Blue 1: Another name for Chicago Sky Blue 6B, used interchangeably.
Evans Blue: A similar dye used in vascular permeability studies but with different chemical properties and applications.
Calcofluor White: Used in fluorescence microscopy but differs in its staining properties and applications.
Properties
CAS No. |
3841-14-3 |
|---|---|
Molecular Formula |
C34H28N6O16S4 |
Molecular Weight |
904.9 g/mol |
IUPAC Name |
4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C34H28N6O16S4/c1-55-23-11-15(3-7-19(23)37-39-21-9-5-17-25(57(43,44)45)13-27(59(49,50)51)31(35)29(17)33(21)41)16-4-8-20(24(12-16)56-2)38-40-22-10-6-18-26(58(46,47)48)14-28(60(52,53)54)32(36)30(18)34(22)42/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) |
InChI Key |
OHMJKMNGYYWCHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O)OC)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O |
physical_description |
Direct blue 1 appears as bright greenish-blue solid or dark blue powder. (NTP, 1992) |
solubility |
1 to 5 mg/mL at 73 °F (NTP, 1992) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid](/img/structure/B10762396.png)
![1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1S)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B10762415.png)
![N-[1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B10762426.png)
![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride](/img/structure/B10762439.png)

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine](/img/structure/B10762462.png)
![1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid](/img/structure/B10762469.png)
![2-[(2,6-Dichloro-3-methylphenyl)amino]benzoate](/img/structure/B10762470.png)



![4-amino-1-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B10762486.png)
![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B10762494.png)

